molecular formula C9H21N B1629752 (S)-2-aminononane CAS No. 869278-88-6

(S)-2-aminononane

Cat. No. B1629752
CAS RN: 869278-88-6
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-VIFPVBQESA-N
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Description

(S)-2-aminononane, also known as (S)-2-AN, is a chiral amine that has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It is a nine-carbon aliphatic amine with a primary amino group at the second carbon position. (S)-2-AN has been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and neuroprotective effects.

Scientific Research Applications

Hydrolytic Stability of Aminosilanes

Aminosilanes, including structures similar to (S)-2-aminononane, are widely used as coupling agents to functionalize silica surfaces. However, their applications often face challenges, such as the loss of surface functionality due to the hydrolysis of siloxane bonds, especially in aqueous media. A study addressed this issue by experimenting with different types of aminosilanes and reaction conditions. It was found that layers prepared in anhydrous toluene at elevated temperatures exhibited greater hydrolytic stability. The study highlights the importance of controlling the alkyl linker length in aminosilanes to minimize amine-catalyzed detachment, thus improving the durability of surface functionality (Smith & Chen, 2008).

Enthalpic Changes in Mixing Enantiomers

Research on the enthalpic changes observed when mixing R- and S-enantiomers of liquid chiral compounds, including 2-aminononane, has been conducted. The study measured the enthalpies of mixing over the entire range of mole fractions and observed enthalpic destabilization across all compositions. The correlation between the extreme values of enthalpies of mixing and the intermolecular interaction obtained through molecular mechanics calculations was noted, providing insights into the behavior of such compounds (Kimura, Khan, & Kamiyama, 2006).

Fingermark Development Techniques

1,2-Indanedione, a compound related to the (S)-2-aminononane family, has been studied for its fluorogenic reaction with amino acids, particularly in the context of developing fingermarks on materials like train tickets. The research compared different reagents and proposed a new criterion for potential fingermark development (PFD), indicating the reagent's sensitivity. This study underscores the application of amino compounds in forensic science (Levin-Elad et al., 2017).

Aminoindanes as 'Legal Highs'

While this study might touch upon a sensitive area, it's worth noting the scientific interest in the structural and chemical properties of 2-aminoindane, a rigid analogue of amphetamine. The study reviewed the chemistry, pharmacology, and toxicological aspects of this class of compounds, highlighting the importance of understanding the properties of such substances for regulatory and safety purposes (Sainsbury et al., 2011).

properties

IUPAC Name

(2S)-nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628462
Record name (2S)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-aminononane

CAS RN

869278-88-6
Record name (2S)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Aminononane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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